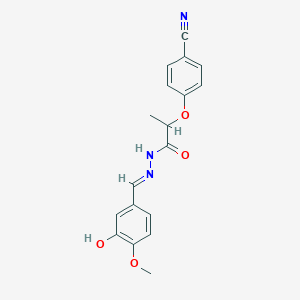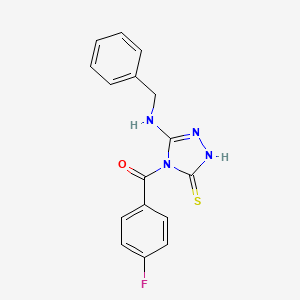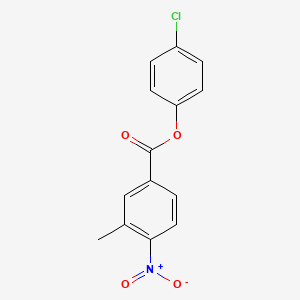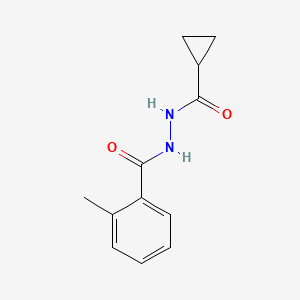
2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide, also known as CHMPH, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This molecule has been synthesized and studied extensively in recent years, and its unique chemical structure has shown promising results in various scientific applications.
作用机制
The mechanism of action of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide involves its ability to bind to specific proteins and enzymes in the body, which leads to the inhibition of various cellular processes. Specifically, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to bind to the enzyme caspase-3, which plays a critical role in the process of apoptosis. By inhibiting caspase-3, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to have a variety of biochemical and physiological effects on the body. In addition to its anti-inflammatory and anti-cancer properties, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the advantages of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide in lab experiments is its ability to induce apoptosis in cancer cells, making it a valuable tool for cancer research. Additionally, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide is its limited solubility in water, which can make it difficult to work with in certain lab settings.
未来方向
There are several potential future directions for research involving 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide. One area of interest is the development of new cancer therapies based on 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide. Additionally, further research is needed to fully understand the molecular mechanisms of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide and its potential applications in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases. Finally, there is a need for the development of new synthetic methods for 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide, which could lead to more efficient and cost-effective production of this valuable compound.
合成方法
The synthesis of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide involves a series of chemical reactions that require specific reagents and conditions. The most common method of synthesizing 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide involves the reaction of 4-cyanophenol with 3-hydroxy-4-methoxybenzaldehyde in the presence of a catalyst, followed by the addition of propanohydrazide and subsequent purification steps.
科学研究应用
2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been the focus of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide is in the field of cancer research. Studies have shown that 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
2-(4-cyanophenoxy)-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(25-15-6-3-13(10-19)4-7-15)18(23)21-20-11-14-5-8-17(24-2)16(22)9-14/h3-9,11-12,22H,1-2H3,(H,21,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEANSJLVYBOAH-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC)O)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC)O)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5747156.png)
![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B5747161.png)

![1-{3-[(4-bromobenzyl)oxy]phenyl}ethanone](/img/structure/B5747179.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5747189.png)
![4-{[3-(2-furyl)-2-methyl-2-propen-1-ylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5747194.png)


![ethyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5747230.png)

![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5747240.png)
